

A Comparative Guide to Dimethyl 2,3-Naphthalenedicarboxylate: Structure, Properties, and Isomeric Alternatives

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Compound of Interest

Compound Name: *Dimethyl 2,3-naphthalenedicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Dimethyl 2,3-naphthalenedicarboxylate**, a key organic compound, with its structural isomer, Dimethyl 2,6-naphthalenedicarboxylate. By examining their structural differences and resulting properties, this document aims to inform researchers in the fields of materials science and drug discovery. The information is presented through compiled data, detailed experimental protocols, and visualizations to facilitate a clear understanding of their structure-property relationships.

Structural and Physicochemical Properties: A Tale of Two Isomers

Dimethyl 2,3-naphthalenedicarboxylate and its 2,6-isomer share the same molecular formula ($C_{14}H_{12}O_4$) and molecular weight (244.24 g/mol).^{[1][2]} However, the arrangement of their methoxycarbonyl groups on the naphthalene core leads to significant differences in their physical and chemical characteristics. These differences are critical in determining their suitability for various applications.

The 2,3-substitution pattern in **Dimethyl 2,3-naphthalenedicarboxylate** results in a more sterically hindered structure compared to the more linear and symmetric 2,6-isomer. This steric hindrance can influence crystal packing, solubility, and interaction with biological targets.

Property	Dimethyl 2,3-naphthalenedicarboxylate	Dimethyl 2,6-naphthalenedicarboxylate	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O ₄	C ₁₄ H ₁₂ O ₄	[1][2]
Molecular Weight	244.24 g/mol	244.24 g/mol	[1][2]
CAS Number	13728-34-2	840-65-3	[1][2]
Melting Point	52-54 °C	187-193 °C	[3][4]
Boiling Point	141-145 °C at 1 mmHg	Not available	[3]
Water Solubility	Data not available	Essentially insoluble	[5]
Appearance	White to off-white crystalline powder	White crystalline solid	[5]

Spectroscopic and Crystallographic Insights

The substitution pattern of the ester groups significantly impacts the spectroscopic signatures of these isomers. Analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra allows for their unambiguous identification.

Dimethyl 2,3-naphthalenedicarboxylate:

- ¹H NMR: The proton NMR spectrum is expected to show a more complex pattern in the aromatic region due to the lower symmetry.
- ¹³C NMR: The carbon NMR will have a distinct set of signals corresponding to the unique carbon environments in the 2,3-substituted naphthalene ring.[3]
- IR Spectroscopy: The IR spectrum will exhibit characteristic C=O stretching vibrations for the ester groups, with the exact frequency potentially influenced by the steric environment.[1]

Dimethyl 2,6-naphthalenedicarboxylate:

- ^1H NMR: Due to its higher symmetry, the proton NMR spectrum of the 2,6-isomer is expected to be simpler than that of the 2,3-isomer.
- ^{13}C NMR: The carbon NMR will reflect the higher symmetry of the molecule, showing fewer signals in the aromatic region compared to the 2,3-isomer.
- IR Spectroscopy: The IR spectrum will also show the characteristic C=O stretching of the ester groups.[2]

The crystal structure of the parent 2,3-naphthalenedicarboxylic acid reveals a monoclinic system where the carboxylic acid groups are twisted relative to the naphthalene plane.[6] This twisting is likely to be present in the dimethyl ester as well, influencing its molecular packing and intermolecular interactions. While a detailed crystal structure for **Dimethyl 2,3-naphthalenedicarboxylate** was not found in the immediate search, the structure of the parent acid provides valuable insight.

Biological Activity and Potential Applications

Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. While direct comparative studies on the cytotoxicity of **Dimethyl 2,3-naphthalenedicarboxylate** and its 2,6-isomer are not readily available in the reviewed literature, studies on other naphthalene derivatives have shown that small structural changes can lead to significant differences in biological activity. For instance, a comparative study on the cytotoxicity of monomethyl- and mononitro-naphthalenes in mice demonstrated that the position of the substituent greatly influences toxicity.[7][8]

The planarity and aromaticity of the naphthalene core in both isomers make them potential candidates for intercalation with DNA or interaction with enzyme active sites. The different spatial arrangement of the ester groups could lead to distinct binding modes and potencies. Further research is warranted to explore and compare the biological activities of these isomers.

Experimental Protocols

Synthesis of 2,3-Naphthalenedicarboxylic Acid (Precursor)

A detailed and reliable method for the synthesis of 2,3-naphthalenedicarboxylic acid involves the oxidation of 2,3-dimethylnaphthalene.

Materials:

- 2,3-Dimethylnaphthalene
- Sodium dichromate dihydrate
- Water
- 6N Hydrochloric acid

Procedure:

- In a high-pressure autoclave, charge 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.[9]
- Seal the autoclave and heat it to 250 °C with continuous shaking for 18 hours.[9]
- After cooling, transfer the contents to a large vessel and rinse the autoclave with hot water. [9]
- Separate the green hydrated chromium oxide by filtration and wash the filter cake with warm water until the filtrate is colorless.[9]
- Combine the filtrates and acidify with 6N hydrochloric acid.[9]
- Allow the mixture to cool to room temperature overnight to precipitate the product.[9]
- Collect the 2,3-naphthalenedicarboxylic acid by filtration, wash with water until the filtrate is colorless, and dry.[9]

Esterification to Dimethyl 2,3-Naphthalenedicarboxylate

The synthesized 2,3-naphthalenedicarboxylic acid can be converted to its dimethyl ester via Fischer esterification.

Materials:

- 2,3-Naphthalenedicarboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)

Procedure:

- Suspend 2,3-naphthalenedicarboxylic acid in an excess of anhydrous methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude **Dimethyl 2,3-naphthalenedicarboxylate**.
- Purify the product by recrystallization or column chromatography.

Solubility Determination (Shake-Flask Method)

A standardized method to determine the aqueous solubility of the compounds is the shake-flask method.^[10]

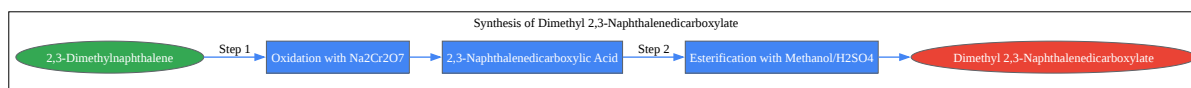
Procedure:

- Add an excess amount of the compound to a known volume of distilled water in a flask.
- Shake the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.^[10]
- After equilibration, allow the undissolved solid to settle.

- Carefully withdraw a sample from the supernatant and filter it to remove any suspended particles.
- Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Dimethyl 2,3-naphthalenedicarboxylate**.

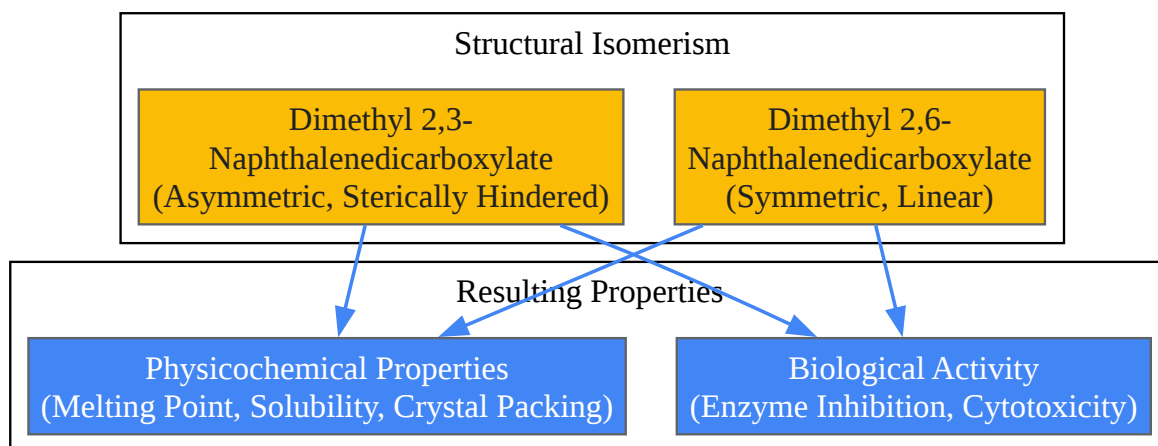


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Caption: Workflow for the synthesis of **Dimethyl 2,3-naphthalenedicarboxylate**.

Logical Relationship of Isomeric Properties

The structural isomerism of naphthalenedicarboxylate esters directly influences their physicochemical and biological properties.



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Caption: Relationship between isomeric structure and observed properties.

Conclusion

The positional isomerism of the methoxycarbonyl groups on the naphthalene scaffold in **Dimethyl 2,3-naphthalenedicarboxylate** and Dimethyl 2,6-naphthalenedicarboxylate leads to distinct physicochemical properties, most notably a significant difference in their melting points. While the biological activities of these specific isomers have not been directly compared in the available literature, the established structure-activity relationships of other naphthalene derivatives suggest that their pharmacological profiles are also likely to differ. This guide provides a foundation for researchers to understand the fundamental differences between these two isomers and highlights the need for further comparative studies to fully elucidate their potential in drug development and materials science. The provided experimental protocols offer a starting point for the synthesis and characterization of these compounds to facilitate such future investigations.

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